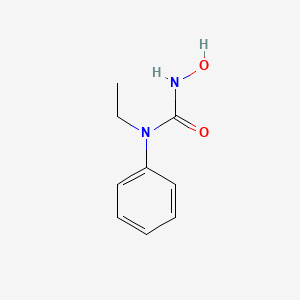![molecular formula C10H8O3 B13199698 1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13199698.png)
1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is of interest due to its unique structure, which includes two furan rings connected by an ethanone group. It has applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with furan-2-ylmethanol in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, forming the desired product. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The furan rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted furans depending on the reagents used.
Applications De Recherche Scientifique
1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one can be compared with other furan derivatives:
2-Acetylfuran: Similar structure but with only one furan ring. Used as a flavoring agent and intermediate in organic synthesis.
Furfural: Contains an aldehyde group instead of an ethanone group. Used in the production of resins and as a solvent.
5-Methylfurfural: Contains a methyl group on the furan ring. Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its dual furan ring structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8O3 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
1-[5-(furan-2-yl)furan-2-yl]ethanone |
InChI |
InChI=1S/C10H8O3/c1-7(11)8-4-5-10(13-8)9-3-2-6-12-9/h2-6H,1H3 |
Clé InChI |
KRWYGFUNJCVYAM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(O1)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



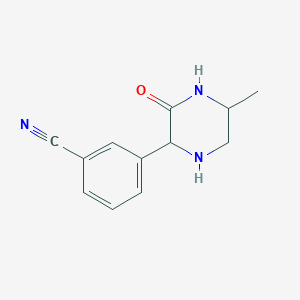

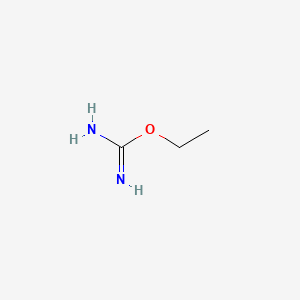
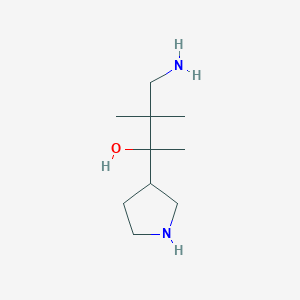
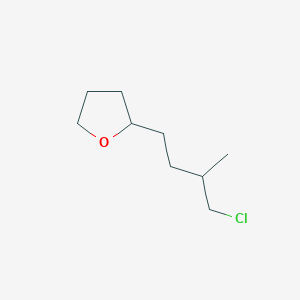
![4-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13199660.png)
![1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B13199663.png)
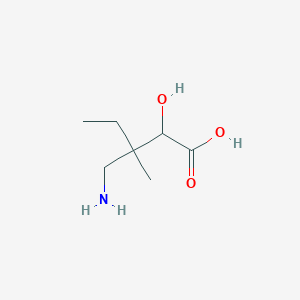

![6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine](/img/structure/B13199670.png)

![Methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199684.png)
